2,2':5',2''-Terthiophene, 3',4'-dibutyl-

Overview

Description

Synthesis Analysis

- Nickel-Catalyzed Coupling Reaction : Grignard’s reagent derived from 2-bromothiophene reacts with magnesium, leading to the formation of 2,2’:5’,2’'-Terthiophene .

Molecular Structure Analysis

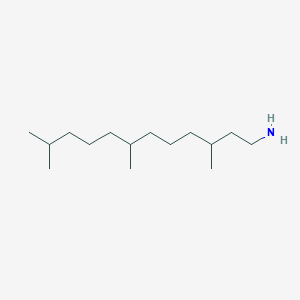

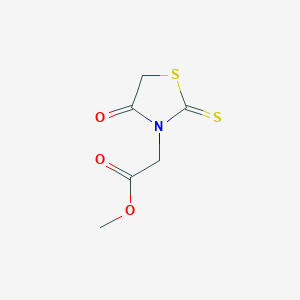

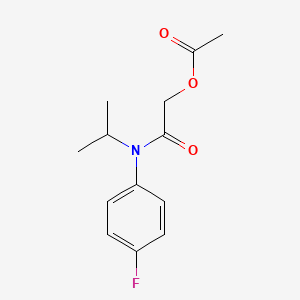

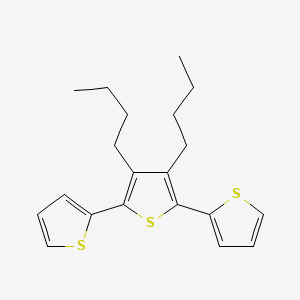

The molecular formula of 3T-DB is C12H8S3 , and its molecular weight is 248.39 g/mol . The compound consists of three thiophene rings connected in a linear arrangement. The butyl groups at positions 3’ and 4’ enhance its solubility and stability .

Chemical Reactions Analysis

- Singlet Oxygen Generation : 3T-DB can generate singlet oxygen, which may have implications in various chemical processes .

- Natural Occurrence : It is found in the floral extract of Tagetes minuta and Echinops grijisii . Interestingly, it exhibits toxicity to mosquitoes and displays antifungal activity .

Physical and Chemical Properties Analysis

Scientific Research Applications

Electronic and Molecular Structures

A study by Casado et al. (2004) investigated the UV/Vis, infrared absorption, and Raman scattering spectra of 3',4'-dibutyl-5,5"-bis(dicyanomethylene)-5,5"-dihydro-2,2':5',2"-terthiophene. The findings suggest a quinoid structure in its ground electronic state with intramolecular charge transfer, characterized by strong absorption in the red and significant frequency shifts in the vibrations involved in the pi-electron-conjugated pathway when in polar solvents or at lower temperatures (Casado et al., 2004).

Redox Properties and Crystal Structures

Pappenfus et al. (2002) synthesized and studied dinitro and quinodimethane derivatives of terthiophene, demonstrating unusual redox properties for oligothiophenes. These compounds could be oxidized to a cation radical and reduced to an anion radical and dianion, with crystal structures revealing quinoid character and planar configurations (Pappenfus et al., 2002).

Thin Film Transistor Applications

Research by Pappenfus et al. (2002) also highlighted the use of a terthiophene-based quinodimethane in thin film transistors (TFTs), revealing n-channel conduction with significant electron field effect mobilities. This study indicates the potential of pi-stacked quinoidal thiophene oligomers as a class of soluble n-channel organic semiconductors (Pappenfus et al., 2002).

Conjugated Poly(azomethine) Derivatives

Wang et al. (1996) prepared a new conjugated aromatic poly(azomethine) derivative based on the 3',4'-dibutyl-α-terthiophene building block. This research showed its solubility in organic solvents and its sensitivity to strong acid environments, suggesting applications in optoelectronic devices (Wang et al., 1996).

Photoinitiated Electron Transfer Dynamics

Huss et al. (2011) conducted a study on the photophysical data of a new terthiophene-based organic dye and its interaction with zinc oxide nanocrystals. The findings confirmed electron injection from the dye to the semiconductor nanocrystals, highlighting its potential application in photovoltaic and photoelectrochemical cells (Huss et al., 2011).

Coplanarity and UV Spectroscopy of Substituted Terthiophenes

A study by Kankare et al. (1994) focused on the coplanarity of 2,2':5',2''-terthiophene and its derivatives, using UV spectroscopy and X-ray diffractometry. The research provided insights into how the structure influences optical properties, crucial for designing materials for electronic applications (Kankare et al., 1994).

Properties

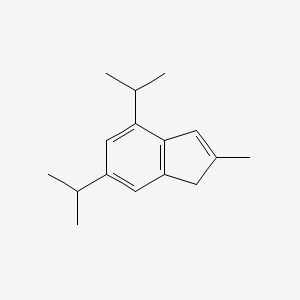

IUPAC Name |

3,4-dibutyl-2,5-dithiophen-2-ylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24S3/c1-3-5-9-15-16(10-6-4-2)20(18-12-8-14-22-18)23-19(15)17-11-7-13-21-17/h7-8,11-14H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYUVJQQHLIDNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(SC(=C1CCCC)C2=CC=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399540 | |

| Record name | 2,2':5',2''-Terthiophene, 3',4'-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152389-25-8 | |

| Record name | 2,2':5',2''-Terthiophene, 3',4'-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.